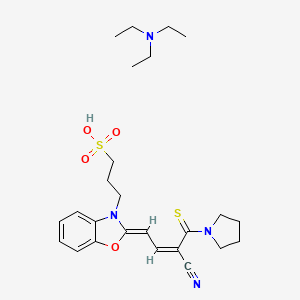

Einecs 305-145-6

Description

Structure

3D Structure of Parent

Properties

CAS No. |

94349-28-7 |

|---|---|

Molecular Formula |

C25H36N4O4S2 |

Molecular Weight |

520.7 g/mol |

IUPAC Name |

3-[(2Z)-2-[(Z)-3-cyano-4-pyrrolidin-1-yl-4-sulfanylidenebut-2-enylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonic acid;N,N-diethylethanamine |

InChI |

InChI=1S/C19H21N3O4S2.C6H15N/c20-14-15(19(27)21-10-3-4-11-21)8-9-18-22(12-5-13-28(23,24)25)16-6-1-2-7-17(16)26-18;1-4-7(5-2)6-3/h1-2,6-9H,3-5,10-13H2,(H,23,24,25);4-6H2,1-3H3/b15-8-,18-9-; |

InChI Key |

OJXZDPUOTQOBGN-JEVPZAFQSA-N |

Isomeric SMILES |

CCN(CC)CC.C1CCN(C1)C(=S)/C(=C\C=C/2\N(C3=CC=CC=C3O2)CCCS(=O)(=O)O)/C#N |

Canonical SMILES |

CCN(CC)CC.C1CCN(C1)C(=S)C(=CC=C2N(C3=CC=CC=C3O2)CCCS(=O)(=O)O)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of 2 Hydroxyethyl Formate

Established Synthetic Pathways for 2-Hydroxyethyl Formate (B1220265) Elaboration

The primary and most common method for synthesizing 2-Hydroxyethyl formate is the direct esterification of ethylene (B1197577) glycol with formic acid. benchchem.comdragonflysweetnest.com This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid (PTSA), and is driven forward by the removal of water. dragonflysweetnest.combuzzblog.co.uk Optimal laboratory conditions often involve a molar ratio of 1:1.2 of formic acid to ethylene glycol, with the reaction proceeding at a temperature of 60–80°C for 2–6 hours, which can achieve yields of approximately 85%. benchchem.comdragonflysweetnest.com

Another established pathway involves the reaction of ethanolamine (B43304) with formic acid, which results in the formation of the corresponding formate salt. smolecule.com

A summary of common synthetic conditions is presented in the table below.

| Catalyst | Reactants | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Sulfuric Acid | Formic Acid, Ethylene Glycol | 60-80 | 4-6 | ~85 | benchchem.com |

| PTSA | Formic Acid, Ethylene Glycol | 60-80 | 2-4 | Up to 85 | dragonflysweetnest.com |

Advanced Catalytic Approaches in 2-Hydroxyethyl Formate Synthesis

Recent advancements in chemical synthesis have led to the development of more efficient and environmentally benign methods for producing 2-Hydroxyethyl formate.

Enzymatic catalysis is emerging as a green alternative for ester synthesis. buzzblog.co.uk Laccase, an oxidoreductase enzyme, has been investigated for its ability to mediate grafting reactions. For instance, laccase has been used to graft 2-hydroxyethyl acrylate (B77674) (HEA) onto softwood kraft lignin, demonstrating the potential for enzymatic processes in modifying molecules with similar hydroxyethyl (B10761427) moieties. nih.gov While direct enzymatic synthesis of 2-hydroxyethyl formate is a promising area, specific enzyme systems for this direct conversion are a subject of ongoing research. agronomyegypt.com Glycoside hydrolases have also been shown to catalyze the synthesis of glycosyl acrylate monomers using 2-hydroxyethyl methacrylate (B99206) (HEMA) as a glycosyl acceptor, highlighting the versatility of enzymes in forming ester linkages with hydroxyethyl-containing compounds. rsc.org

Photocatalysis represents another advanced approach for chemical synthesis. mdpi.com While direct photocatalytic synthesis of 2-Hydroxyethyl formate is not widely documented, related research shows the potential of this technology. For example, Au-Ag alloy nanoparticles supported on TiO2 have been shown to efficiently oxidize methanol (B129727) to methyl formate under UV irradiation. oaepublish.com Furthermore, TiO2 nanoparticles have been synthesized using 2-hydroxyethylammonium formate as a reaction medium for the photocatalytic degradation of organic pollutants. sid.irresearchgate.net These studies suggest the feasibility of using photocatalytic systems for esterification reactions, which could be adapted for 2-Hydroxyethyl formate production.

The synthesis of 2-Hydroxyethyl formate aligns with several principles of green chemistry. The use of readily available and non-toxic starting materials like formic acid and ethylene glycol, with water as the primary byproduct, makes the traditional esterification process relatively green. dragonflysweetnest.com Furthermore, the compound itself is considered environmentally friendly due to its biodegradability and low volatility. benchchem.combuzzblog.co.uk

Advancements such as microwave-assisted synthesis have been introduced to improve efficiency and reduce the environmental impact of the production process. smolecule.com The use of ionic liquids, such as 2-hydroxyethylammonium formate, as both a catalyst and a recyclable medium for other chemical reactions, further underscores the application of green chemistry principles in contexts related to this compound. researchgate.netacs.org

Chemo- and Regioselective Derivatization of 2-Hydroxyethyl Formate

The presence of both a hydroxyl and a formate group allows for a variety of chemical transformations.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield ethylene glycol and formic acid. benchchem.comsmolecule.com

Oxidation: The primary alcohol group can be oxidized to form glycolic acid, using common oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide. benchchem.com

Esterification and Transesterification: The hydroxyl group can undergo further esterification or transesterification reactions with other carboxylic acids or esters. buzzblog.co.uk This bifunctionality makes it a useful building block in the synthesis of polymers and other complex molecules. agronomyegypt.com

Nucleophilic Substitution: The hydroxyl group can be a target for nucleophilic substitution reactions, leading to the formation of ethers. benchchem.com

Derivatization techniques are crucial for the analysis of related compounds. For instance, in situ derivatization with acetic anhydride (B1165640) is used for the GC-MS analysis of hair dye ingredients with hydroxy and amine groups to prevent reactions and allow for accurate quantification. mdpi.com Similarly, derivatization methods have been developed for the GC/MS analysis of amino acid adducts, including those with hydroxyethylthioethyl moieties. nih.gov

Process Intensification and Scalability in 2-Hydroxyethyl Formate Manufacturing

Scaling up the production of 2-Hydroxyethyl formate from the laboratory to an industrial scale presents several challenges and opportunities for process intensification. agronomyegypt.com Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. numberanalytics.com

For esterification reactions, a key challenge in scaling up is managing the heat of reaction and efficiently removing the water byproduct to drive the reaction to completion. agronomyegypt.comaiche.org Continuous flow reactors, such as rotating packed bed reactors (RPBRs) and thin-film evaporators (TFEs), offer significant advantages over traditional batch reactors. benchchem.comaiche.org RPBRs can enhance mass transfer, potentially reducing reaction times by 30% compared to batch processes. benchchem.com TFEs can combine reaction and separation into a single unit, effectively removing volatile byproducts and overcoming equilibrium limitations. aiche.org

In industrial production, purification is typically achieved through fractional distillation, taking advantage of the compound's boiling point of approximately 160–180°C. dragonflysweetnest.comagronomyegypt.com To improve efficiency and reduce energy consumption, advanced distillation techniques like dividing wall columns (DWC) can be employed, which have been shown to save up to 20% of energy in similar separation processes, such as formic acid production. aidic.it The recovery and recycling of unreacted starting materials are also crucial for the economic viability and sustainability of the large-scale process. agronomyegypt.com

The table below summarizes key parameters for industrial production.

| Parameter | Value/Method | Reference |

| Industrial Production Method | Continuous esterification | buzzblog.co.ukagronomyegypt.com |

| Reactor Type | Continuous stirred-tank reactors, Flow reactors, Rotating packed bed reactors (RPBRs) | benchchem.combenchchem.com |

| Purification | Fractional distillation, Azeotropic separation | dragonflysweetnest.comagronomyegypt.com |

| Boiling Point | ~160-180°C | dragonflysweetnest.comagronomyegypt.com |

Chemical Reactivity and Transformation Kinetics of 2 Hydroxyethyl Formate

Fundamental Reaction Mechanisms Governing 2-Hydroxyethyl Formate (B1220265) Reactivity

The reactivity of 2-hydroxyethyl formate is dictated by its two primary functional groups: the ester and the hydroxyl group. These groups allow it to participate in a variety of chemical reactions.

The ester group is susceptible to hydrolysis , a reaction that can be catalyzed by either acids or bases, yielding ethylene (B1197577) glycol and formic acid. benchchem.comsmolecule.com The general mechanism for acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. In base-catalyzed hydrolysis (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon.

The hydroxyl group enables 2-hydroxyethyl formate to undergo esterification or transesterification reactions. benchchem.comsmolecule.com It can react with carboxylic acids or other esters in the presence of a catalyst to form larger ester molecules. This reactivity is foundational to its use as a precursor in the synthesis of other chemicals, such as ethylene carbonate. benchchem.comsmolecule.com

Furthermore, 2-hydroxyethyl formate can be subject to oxidation . The primary alcohol group can be oxidized to form glycolic acid, with common oxidizing agents including potassium permanganate (B83412) and hydrogen peroxide. benchchem.com The formate group can also be oxidized. In enzymatic systems, such as with Candida boidinii formate dehydrogenase, the ester is hydrolyzed to formate, which is then oxidized. benchchem.com

A proposed mechanism for the formation of 2-hydroxyethyl formate as a degradation product in the photo-oxidation of other materials involves a β-scission reaction of alkoxy radicals, which can also lead to the formation of aldehyde end groups that may further oxidize to carboxylic acids. researchgate.net

Degradation Kinetics and Stability Analysis of 2-Hydroxyethyl Formate

The stability of 2-hydroxyethyl formate is significantly influenced by the surrounding chemical environment, particularly pH. The compound is known to hydrolyze in aqueous media, with its stability being compromised under both acidic (pH < 4) and basic (pH > 8) conditions. benchchem.com

The hydrolysis of 2-hydroxyethyl formate in a neutral environment (pH 7) at 25°C follows pseudo-first-order kinetics. benchchem.com Under these conditions, it exhibits a half-life of 12 hours. benchchem.com This relatively rapid degradation underscores the importance of storing the compound in anhydrous and inert conditions, typically at temperatures between 2–8°C, to maintain its integrity. benchchem.com

The degradation of similar hydroxyethyl (B10761427) compounds is also influenced by temperature and the presence of oxidizing agents. For instance, the degradation rate of monoethanolamine (MEA), a related compound, increases significantly with a rise in temperature and oxygen concentration. ntnu.no Studies on MEA degradation show a nearly linear decrease in concentration over time at 55°C, while at 75°C, the degradation rate is initially higher and then decreases over time. ntnu.no This suggests that the thermal degradation of 2-hydroxyethyl formate is also likely to be highly temperature-dependent.

The following table summarizes the known degradation kinetic data for 2-hydroxyethyl formate.

| Parameter | Value | Conditions |

| Kinetics | Pseudo-first-order | pH 7, 25°C |

| Half-life (t½) | 12 hours | pH 7, 25°C |

Thermochemical and Kinetic Profiles of 2-Hydroxyethyl Formate Transformations

The thermochemical properties of 2-hydroxyethyl formate provide insight into its stability and energy content. Computational methods, such as the Joback method, have been used to estimate some of these values.

| Thermochemical Property | Value | Unit | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -366.96 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Formation (gas, ΔfH°gas) | -475.28 | kJ/mol | Joback Calculated Property chemeo.com |

| Enthalpy of Fusion (ΔfusH°) | 11.09 | kJ/mol | Joback Calculated Property chemeo.com |

The kinetic profile of 2-hydroxyethyl formate transformations has been investigated in both enzymatic and catalytic systems. In enzymatic hydrolysis using Candida boidinii formate dehydrogenase, the following kinetic parameters have been determined:

| Enzymatic Kinetic Parameter | Value | Unit |

| Michaelis-Menten Constant (Km) | 2.3 | mM |

| Maximum Reaction Velocity (Vmax) | 0.8 | µmol/min/mg |

These parameters indicate a potential for substrate inhibition at concentrations greater than 5 mM. benchchem.com

In catalytic applications, the use of heterogeneous catalysts like Amberlyst-15 has been shown to improve the efficiency of esterification reactions involving 2-hydroxyethyl formate, achieving a 95% conversion rate. benchchem.com The catalyst reduces the activation energy (ΔG‡) for the reaction to 68 kJ/mol, a significant improvement over homogeneous acid catalysts. benchchem.com

Influence of Environmental Conditions on 2-Hydroxyethyl Formate Reactivity

The reactivity and stability of 2-hydroxyethyl formate are highly dependent on environmental conditions such as temperature, pH, and the presence of catalysts.

Temperature: As with most chemical reactions, temperature plays a crucial role in the transformation kinetics of 2-hydroxyethyl formate. Increased temperatures generally accelerate reaction rates, including degradation. For instance, the synthesis of 2-hydroxyethyl formate via esterification is optimized at temperatures between 60–80°C. benchchem.com Conversely, its stability is enhanced at lower temperatures, with storage recommended at 2–8°C. benchchem.com The thermal degradation of analogous compounds shows a significant increase in rate with rising temperature. ntnu.no

pH: The pH of the medium is a critical factor for the stability of 2-hydroxyethyl formate. It is susceptible to hydrolysis in both acidic (pH < 4) and alkaline (pH > 8) conditions. benchchem.com This pH-dependent hydrolysis is a key consideration in its handling, storage, and application, particularly in aqueous systems.

Catalysts: The presence of catalysts can significantly influence the reaction pathways and kinetics of 2-hydroxyethyl formate. Acid catalysts, such as sulfuric acid, are commonly used to promote its synthesis through esterification. benchchem.com Heterogeneous catalysts like Amberlyst-15 can enhance the efficiency of its reactions. benchchem.com In biological systems, enzymes like formate dehydrogenase can specifically catalyze its hydrolysis and subsequent oxidation. benchchem.com The choice of catalyst can therefore be used to direct the transformation of 2-hydroxyethyl formate towards desired products and improve reaction efficiency.

Molecular Interactions Involving 2 Hydroxyethyl Formate

Analysis of Intermolecular Forces in 2-Hydroxyethyl Formate (B1220265) Systems

The molecular structure of 2-Hydroxyethyl formate allows for several types of intermolecular forces, which dictate its physical properties and interactions with other molecules. These forces arise from local charge interactions, where areas of electron excess are attracted to areas of electron deficiency. saskoer.ca

The primary intermolecular forces at play in systems containing 2-Hydroxyethyl formate are:

Hydrogen Bonding: The presence of a hydroxyl group makes 2-Hydroxyethyl formate capable of acting as a hydrogen bond donor. vulcanchem.com The oxygen atom of the hydroxyl group and the oxygen atoms of the formate group can act as hydrogen bond acceptors. saskoer.ca This ability to form hydrogen bonds is a significant factor in its solubility and interaction with other polar molecules. vulcanchem.com

Dipole-Dipole Interactions: As a polar molecule, 2-Hydroxyethyl formate exhibits dipole-dipole interactions. saskoer.ca These arise from the permanent partial positive and partial negative charges within the molecule due to differences in electronegativity between the atoms.

Van der Waals Forces: Like all molecules, 2-Hydroxyethyl formate experiences van der Waals forces, which are weaker, non-specific attractions arising from temporary fluctuations in electron distribution. researchgate.net

The interplay of these forces influences the compound's boiling point, viscosity, and its behavior as a solvent. smolecule.comcymitquimica.com

Solvation Phenomena and Solvent Effects on 2-Hydroxyethyl Formate Behavior

2-Hydroxyethyl formate's ability to act as a solvent is attributed to its capacity to dissolve a variety of compounds. smolecule.combenchchem.com Its polar nature, arising from the hydroxyl and formate groups, allows it to solvate other polar molecules and ions effectively. The hydroxyl group, in particular, enhances its water solubility. vulcanchem.com

The behavior of 2-Hydroxyethyl formate can be significantly influenced by the solvent system it is in. For instance, the solvent can alter the stabilization of transition states in reactions involving the compound. benchchem.com Studies on similar molecules, like 2-hydroxyethyl methacrylate (B99206) (HEMA), have shown that the nature of the solvent affects solute-solvent interactions. While the carbonyl and hydroxyl oxygen atoms are involved in hydrogen bonding with water, the ester oxygen shows minimal interaction. researchgate.net The choice of solvent can also impact polymerization and phase separation processes in systems containing related hydroxyethyl (B10761427) compounds. utoronto.ca

Research on ionic liquids containing the 2-hydroxyethylammonium cation, a structurally related entity, has demonstrated that these systems have good solvation properties, which can be attributed in part to the presence of the hydroxyl group. acs.org

Complex Formation and Supramolecular Assembly with 2-Hydroxyethyl Formate

The functional groups in 2-Hydroxyethyl formate enable its participation in the formation of larger, organized structures known as complexes and supramolecular assemblies. These assemblies are held together by non-covalent interactions, primarily hydrogen bonding. researchgate.netrsc.org

Ionic liquids based on 2-hydroxyethylammonium formate have been shown to form supramolecular assemblies through a combination of hydrogen bonds, coulombic forces, and van der Waals forces. researchgate.net These organized structures can act as catalysts in chemical reactions. researchgate.net

In the solid state, related molecules containing 2-hydroxyethyl groups associate through hydrogen bonds to form various supramolecular structures, ranging from one-dimensional chains to complex three-dimensional networks. rsc.org The complexity of these assemblies often increases with the number of potential hydrogen bond donor and acceptor groups in the molecule. rsc.org The formation of these structures is also influenced by the potential for π-π stacking interactions in the presence of aromatic rings. mdpi.com

Theoretical Models of 2-Hydroxyethyl Formate Interaction with Abiotic Substrates

Theoretical models, such as those based on Density Functional Theory (DFT) and molecular dynamics simulations, are employed to understand the interactions of 2-Hydroxyethyl formate and related compounds at a molecular level. researchgate.net These computational methods can provide insights into the nanoscopic characteristics and their relationship with macroscopic properties. researchgate.net

For instance, molecular dynamics simulations have been used to study the liquid structure and dynamics of 2-hydroxyethylammonium formate, a related ionic liquid. researchgate.net Such studies can elucidate the nature of hydrogen bonding and the interfacial behavior of the compound. researchgate.net

Predictive models for biodegradation are also relevant for understanding the interaction of organic compounds with abiotic and biotic environments. Fragment contribution approaches have been used to develop models that predict the potential for anaerobic biodegradation of chemicals by classifying them based on their structural fragments. researchgate.net While not specific to 2-Hydroxyethyl formate, these models represent a theoretical approach to understanding the interaction of organic molecules with their environment.

Biochemical Pathways and Theoretical Mechanisms of 2 Hydroxyethyl Formate Interaction

Computational Probing of 2-Hydroxyethyl Formate (B1220265) Interactions with Biomimetic Systems

Computational methods, particularly density functional theory (DFT) and molecular dynamics (MD) simulations, provide significant insights into the behavior of 2-hydroxyethyl formate and related molecules at the atomic level. These theoretical studies are crucial for understanding interactions with systems that mimic biological environments, such as model lipid membranes and biopolymers.

Research on the protic ionic liquid 2-hydroxyethylammonium formate (2-HEAF), a compound structurally related to 2-hydroxyethyl formate, has utilized DFT and MD simulations to characterize its properties and interactions. researchgate.net Theoretical studies explored its engagement with model lipid biomembranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, offering a window into how the hydroxyethyl (B10761427) group might interact with cell membrane surfaces. researchgate.net These simulations help in understanding the nanoscopic structure and its relationship to macroscopic properties. researchgate.net

Furthermore, computational modeling has been applied to polymers containing the 2-hydroxyethyl moiety, such as poly(2-hydroxyethyl methacrylate) (PHEMA). nih.govresearchgate.net Biomimetic methods applied to PHEMA hydrogels in simulated body fluid have been studied to understand the deposition of inorganic layers, indicating the surface reactivity and interaction potential of the hydroxyethyl group in a biological-like aqueous environment. researchgate.net DFT studies on 2-hydroxyethyl formate itself have revealed that nucleophilic attack on its carbonyl carbon is a key step in its hydrolysis, a fundamental reaction in aqueous and biological systems. benchchem.com

| System/Compound Studied | Computational Method | Key Finding/Interaction Probed | Reference |

|---|---|---|---|

| 2-Hydroxyethylammonium Formate (2-HEAF) | DFT & Molecular Dynamics | Interaction with model lipidic biomembranes; nanoscopic characterization. | researchgate.net |

| 2-Hydroxyethyl Formate | DFT (B3LYP/6-311+G(d,p)) | Mechanism of hydrolysis via nucleophilic attack on the carbonyl carbon. | benchchem.com |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Biomimetic Method Analysis | Improved hydrophilicity and swelling via interaction with simulated body fluid. | researchgate.net |

| 6,6'-(((2-hydroxyethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butylphenol) Metal Complexes | Computational Modeling | Analysis of structure and properties of complex metal alkoxides containing a hydroxyethyl group. | osti.gov |

In Silico Modeling of 2-Hydroxyethyl Formate Participation in Hypothetical Metabolic Cycles

The metabolic fate of 2-hydroxyethyl formate is not extensively documented through experimental studies, making in silico modeling essential for constructing hypothetical pathways. The primary metabolic event is likely its hydrolysis into ethylene (B1197577) glycol and formic acid. smolecule.com From there, these two smaller molecules would enter well-established metabolic cycles.

Formate Metabolism : The formate molecule can be utilized in one-carbon metabolism. mountainscholar.org A key enzyme, formate dehydrogenase, catalyzes the reversible oxidation of formate to carbon dioxide, a reaction that can link to NAD(P)H production. nih.gov Alternatively, formate can be used for the formylation of tetrahydrofolate (THF), which serves as a donor of one-carbon units for the biosynthesis of purines and other essential biomolecules. mountainscholar.org

Ethylene Glycol Metabolism : Ethylene glycol would likely be metabolized via oxidation, potentially by alcohol dehydrogenase, to form glycolaldehyde, which can be further oxidized to glycolic acid, glyoxylic acid, and finally oxalic acid. Some of these intermediates could potentially feed into central metabolism.

The metabolic pathways involving 2-hydroxyethyl formate have been investigated to understand its degradation and interaction with cellular systems. benchchem.com There is discussion about whether it acts as a pro-drug, simply hydrolyzing to formate, or if it undergoes direct enzymatic modulation. benchchem.com Studies on related molecules, such as N⁶-(2-hydroxyethyl) adenosine, show potential enzymatic modifications like phosphorylation by kinases, suggesting that 2-hydroxyethyl formate itself could theoretically be a substrate for certain enzymes before hydrolysis. researchgate.net

| Reaction Step | Reactant(s) | Product(s) | Potential Enzyme Class | Subsequent Metabolic Pathway | Reference |

|---|---|---|---|---|---|

| 1. Hydrolysis | 2-Hydroxyethyl Formate, H₂O | Ethylene Glycol, Formic Acid | Esterase | - | smolecule.com |

| 2a. Formate Oxidation | Formic Acid, NAD⁺ | CO₂, NADH + H⁺ | Formate Dehydrogenase | Energy Metabolism | nih.gov |

| 2b. Formate Activation | Formic Acid, ATP, THF | 10-Formyl-THF, ADP + Pi | Formyl-THF Synthetase | One-Carbon Metabolism (Purine Synthesis) | mountainscholar.org |

| 3. Ethylene Glycol Oxidation | Ethylene Glycol, NAD⁺ | Glycolaldehyde, NADH + H⁺ | Alcohol Dehydrogenase | Glyoxylate and Dicarboxylate Metabolism | smolecule.com |

Mechanistic Insights into 2-Hydroxyethyl Formate Engagement with Cellular Components (excluding biological effects)

The bifunctional nature of 2-hydroxyethyl formate, containing both a hydroxyl (-OH) and a formate ester group, dictates its interactions with cellular components. These interactions are primarily non-covalent, with hydrogen bonding playing a dominant role. benchchem.com The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor.

This capacity for hydrogen bonding explains its utility as a solubilizer and a plasticizer in biopolymer systems. benchchem.com For instance, studies on the interaction between ammonium (B1175870) formate and 2-hydroxyethyl cellulose (B213188) (a biopolymer analogue of cellular polysaccharides) show that ions from the salt form interactions with the hydroxyl groups of the cellulose derivative. tandfonline.comtandfonline.com This disrupts the polymer's crystalline structure, increasing its amorphous nature, which is a mechanism relevant to how small molecules can modulate the physical properties of biological macromolecules. tandfonline.com

Theoretical studies on the related 2-hydroxyethylammonium formate ionic liquid confirm the prevalence of hydrogen bonding, with strong interactions observed between the hydroxyl group of the cation and the formate anion. researchgate.net Such mechanistic insights suggest that 2-hydroxyethyl formate could engage with the polar domains of proteins or the phosphate (B84403) backbone of nucleic acids through similar hydrogen bonding patterns, potentially influencing their conformation and function without undergoing a chemical reaction.

| Interacting Moiety on 2-HEF | Type of Interaction | Cellular Component/Analogue | Predicted Consequence | Reference |

|---|---|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond Donor | 2-Hydroxyethyl Cellulose | Increased amorphous phase of the biopolymer. | tandfonline.comtandfonline.com |

| Carbonyl Group (C=O) | Hydrogen Bond Acceptor | Polymer Matrix | Acts as a plasticizer, enhancing ionic conductivity. | benchchem.com |

| Hydroxyl Group (-OH) | Hydrogen Bonding | Model Lipid Membranes | Mediates interaction at the membrane-water interface. | researchgate.net |

Theoretical Enzyme-Substrate Dynamics Involving 2-Hydroxyethyl Formate Analogues

Direct studies on the enzyme dynamics of 2-hydroxyethyl formate are scarce, but a wealth of information can be derived from theoretical and experimental work on its structural analogues. These studies provide a framework for predicting how 2-hydroxyethyl formate might be recognized and processed by enzymes.

A key example is the enzyme 2-hydroxyethylphosphonate dioxygenase (HEPD), which catalyzes the conversion of 2-hydroxyethylphosphonate (an analogue where the ester is replaced by a phosphonate (B1237965) group) into hydroxymethylphosphonate and formate. acs.orgnih.gov Site-directed mutagenesis and kinetic studies on HEPD have identified specific amino acid residues (Lys16, Arg90, Tyr98) as critical for binding the substrate. nih.gov These studies suggest that proper positioning of the substrate via these residues is essential for the subsequent activation of molecular oxygen. nih.gov This provides a model for how an enzyme active site could specifically recognize the hydroxyethyl moiety.

Another relevant analogue is bis(2-hydroxyethyl) terephthalate (B1205515) (BHET), an intermediate in PET plastic degradation. In silico and biochemical studies of PET hydrolases show that these enzymes can form stable complexes with BHET to catalyze its hydrolysis. nih.govresearchgate.net Structural analysis reveals a conserved catalytic triad (B1167595) (Ser, Asp, His) typical of serine hydrolases that is responsible for cleaving the ester bond. nih.gov

Theoretical studies on methyl 2-(2-hydroxyethyl)acrylate, another analogue, have explored the energetics of different intramolecular reaction pathways. acs.org This research highlights how the presence of acid and base catalysts, mimicking an enzyme's active site, can influence reaction selectivity, providing a basis for understanding how an enzyme could control the reactivity of a flexible substrate like 2-hydroxyethyl formate. acs.org

| Enzyme | Analogue Substrate | Key Mechanistic Insight | Kinetic Parameter/Finding | Reference |

|---|---|---|---|---|

| 2-Hydroxyethylphosphonate Dioxygenase (HEPD) | 2-Hydroxyethylphosphonate | Identified key binding residues (Lys16, Arg90, Tyr98). | Mutation of Lys16 to Ala resulted in an inactive enzyme. | nih.gov |

| HEPD (Y98F Mutant) | 2-Hydroxyethylphosphonate | Proper substrate binding is crucial for O₂ activation. | Greatly decreased kcat/Km. | nih.gov |

| PET Hydrolase from Streptomyces sp. | Bis(2-hydroxyethyl) terephthalate (BHET) | Formation of a stable enzyme-substrate complex shown by MD simulations. | Successful degradation of a single ester bond of BHET. | nih.gov |

| Carboxylesterase (EaEst2) | Bis(2-hydroxyethyl) terephthalate (BHET) | Structure contains a conserved catalytic triad (Ser93, Asp190, His220). | Exhibits degradation activity toward BHET. | researchgate.net |

| Theoretical Acid/Base Catalysis | Methyl 2-(2-hydroxyethyl)acrylate | Analysis of competing intramolecular addition reactions (1,2 vs. 1,4 addition). | Activation Gibbs energies calculated for different pathways. | acs.org |

Environmental Dynamics and Fate of 2 Hydroxyethyl Formate

Characterization of Environmental Release Pathways for 2-Hydroxyethyl Formate (B1220265)

2-Hydroxyethyl formate, also known as ethylene (B1197577) glycol monoformate, is synthesized industrially through the direct esterification of ethylene glycol with formic acid. benchchem.comagronomyegypt.com Its primary release into the environment is associated with its use and manufacturing processes.

Key industrial applications, which represent potential release pathways, include:

Chemical Manufacturing: It serves as a precursor and intermediate in the synthesis of other chemicals, such as ethylene carbonate, which is utilized in the production of lithium-ion batteries. benchchem.com

Solvents and Coatings: It is employed as a solvent in organic synthesis and as a solubilizer to enhance the stability and solubility of paints and coatings. benchchem.comchembk.com Industrial use in the formulation of mixtures for these products can lead to environmental release. europa.eu

Polymer and Textile Industries: The compound is used in the preparation of biopolymer electrolytes and in various processes within the textile, apparel, and leather manufacturing sectors. benchchem.comnih.gov

Functional Fluids and Resource Extraction: It is identified for use in functional fluids in closed systems, as a pH-regulating agent, in agricultural chemicals, and in oil and gas drilling and extraction support activities. nih.gov

Release can occur through various waste streams from these industrial sites, including wastewater discharges, fugitive air emissions, and improper disposal of commercial chemical products.

Atmospheric Transport and Distribution of 2-Hydroxyethyl Formate

Should it be released into the atmosphere, 2-Hydroxyethyl formate would exist as a vapor. Like many volatile organic compounds, it would be susceptible to degradation by photochemically-produced hydroxyl radicals (•OH). This reaction is a primary degradation pathway for organic chemicals in the troposphere. The rate of this degradation would determine its atmospheric half-life and the potential for long-range transport, though specific kinetic data for 2-Hydroxyethyl formate is not currently available. The Canadian Environmental Protection Act, 1999 (CEPA 1999) considers a substance persistent in air if its half-life is two days or greater, or if it is subject to long-range atmospheric transport. canada.ca

Aquatic Phase Behavior and Partitioning of 2-Hydroxyethyl Formate

The behavior of 2-Hydroxyethyl formate in aquatic systems is largely dictated by its high affinity for water. It is reported to be miscible with water, meaning it can dissolve in all proportions. benchchem.comchembk.com This hydrophilic character is quantified by its octanol-water partition coefficient (Log Kow).

The Log Kow value for 2-Hydroxyethyl formate has been reported to be -0.6, with another source citing a LogP of -0.45. benchchem.comnih.gov These negative values indicate that the compound preferentially partitions into the aqueous phase rather than into lipids or organic phases. sfei.org Consequently, if released into a body of water, 2-Hydroxyethyl formate is expected to remain dissolved in the water column and will not significantly adsorb to suspended solids or sediment. Its potential for bioaccumulation in aquatic organisms is considered low.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₃H₆O₃ | benchchem.com |

| Molecular Weight | 90.08 g/mol | benchchem.com |

| Water Solubility | Miscible | benchchem.comchembk.com |

| log Kow (Octanol-Water Partition Coefficient) | -0.6 | nih.gov |

| logP | -0.45 | benchchem.com |

Soil and Sediment Interactions of 2-Hydroxyethyl Formate

The interaction of 2-Hydroxyethyl formate with soil and sediment is expected to be minimal. Its high water solubility and low Log Kow value suggest that it will have very high mobility in soil. benchchem.comnih.gov The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to predict the potential for a chemical to adsorb to soil or sediment. A low Koc value indicates weak adsorption and a higher likelihood of leaching through the soil profile into groundwater.

While an experimental Koc value for 2-Hydroxyethyl formate is not available, it can be estimated from its Log Kow. Using the Log Kow of -0.6 and a standard quantitative structure-activity relationship (QSAR) equation, the Koc is predicted to be very low. This indicates a low affinity for binding to the organic matter fraction in soil and sediment, making it mobile in these compartments. epa.gov Therefore, adsorption is not considered a significant fate process for this compound.

Abiotic Degradation Pathways of 2-Hydroxyethyl Formate in Environmental Matrices

Abiotic degradation, which includes chemical processes like hydrolysis and photolysis, is a significant fate pathway for 2-Hydroxyethyl formate in the environment.

Hydrolysis: As an ester, 2-Hydroxyethyl formate is susceptible to hydrolysis, a reaction where water breaks the ester bond to form the parent alcohol and acid—in this case, ethylene glycol and formic acid. This reaction is a primary degradation pathway in aqueous environments. The rate of hydrolysis is dependent on pH. For 2-Hydroxyethyl formate, the hydrolysis half-life at a neutral pH of 7 and 25°C is reported to be 12 hours. benchchem.com The reaction is catalyzed under both acidic (pH < 4) and basic (pH > 8) conditions, meaning the degradation rate increases at these pH values. benchchem.com

Oxidation: 2-Hydroxyethyl formate can also be chemically oxidized to form glycolic acid. benchchem.com This process can be facilitated by strong oxidizing agents present in the environment. Furthermore, the degradation of its parent compound, ethylene glycol, is known to produce several organic acids, including formic acid, in the presence of heat and oxygen. hydratech.co.uk

| Pathway | Description | Products | Reference |

|---|---|---|---|

| Abiotic Hydrolysis | Primary degradation pathway in water. Half-life is 12 hours at pH 7 (25°C). Rate is accelerated by acidic or basic conditions. | Ethylene Glycol, Formic Acid | benchchem.com |

| Abiotic Oxidation | Can be oxidized to form glycolic acid. | Glycolic Acid | benchchem.com |

| Biotransformation | Initial enzymatic hydrolysis followed by microbial degradation of the resulting alcohol and acid. | Ethylene Glycol, Formic Acid, ultimately CO₂, H₂O, Methane | benchchem.comresearchgate.net |

Theoretical Biotransformation of 2-Hydroxyethyl Formate in Environmental Microcosms

2-Hydroxyethyl formate is considered to be biodegradable. benchchem.com Its biotransformation in environmental microcosms, such as soil or water containing microorganisms, is expected to proceed via a two-step process.

The initial step is likely the enzymatic hydrolysis of the ester bond by esterase enzymes, which are common in environmental microorganisms. This reaction mirrors the abiotic hydrolysis pathway, yielding ethylene glycol and formic acid. benchchem.com

Following this initial breakdown, the two resulting products are readily utilized by a wide range of bacteria and fungi as carbon and energy sources. Ethylene glycol can be degraded under both aerobic and anaerobic conditions. tandfonline.com Methanogenic consortia, for example, have been shown to degrade ethylene glycol, producing ethanol (B145695) and acetate (B1210297), which are then further converted to methane. researchgate.netasm.org Similarly, formic acid is a simple organic acid that is easily metabolized in central metabolic pathways. The complete biodegradation of these intermediates would ultimately lead to their mineralization into carbon dioxide, water, and, under anaerobic conditions, methane. google.com

Advanced Analytical Methodologies for 2 Hydroxyethyl Formate Research

Spectroscopic Characterization Techniques for 2-Hydroxyethyl Formate (B1220265) (e.g., NMR, IR, UV-Vis)

Spectroscopic methods are fundamental for the structural elucidation and identification of 2-Hydroxyethyl Formate.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. The ¹H NMR spectrum of 2-Hydroxyethyl Formate exhibits characteristic signals for the different protons within the molecule. For instance, the formate proton (-OCHO) typically appears as a singlet at approximately δ 8.1 ppm. The protons of the ethylene (B1197577) glycol moiety give rise to signals around δ 4.2 ppm for the hydroxyl-bearing group and slightly different shifts for the other methylene (B1212753) group, reflecting their distinct chemical environments. rsc.org While specific ¹³C NMR data is less commonly reported in general literature, it can be predicted or determined experimentally to confirm the carbon skeleton.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in 2-Hydroxyethyl Formate. The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically observed around 1720 cm⁻¹. Another prominent feature is a broad absorption band in the region of 3400 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org

UV-Vis Spectroscopy , while less specific for detailed structural analysis of simple esters like 2-Hydroxyethyl Formate, can be employed for quantitative analysis, particularly if the molecule contains chromophoric groups or is part of a complex that absorbs in the ultraviolet or visible range. For similar compounds like 2-hydroxyethyl methacrylate (B99206), UV spectrophotometry has been used to monitor polymerization reactions by measuring the absorbance at a specific wavelength. axialscientific.com

| Spectroscopic Technique | Key Feature | Typical Value/Region | Reference |

| ¹H NMR | Formate Proton (-OCHO) | δ 8.1 ppm | rsc.org |

| ¹H NMR | Hydroxyl-bearing Ethylene Protons | ~ δ 4.2 ppm | rsc.org |

| Infrared (IR) | C=O Stretch (Ester) | ~ 1720 cm⁻¹ | rsc.org |

| Infrared (IR) | O-H Stretch (Alcohol) | ~ 3400 cm⁻¹ (broad) | rsc.org |

| UV-Vis | π-π* transition | Dependent on chromophores | axialscientific.com |

Chromatographic Separation and Quantitative Analysis of 2-Hydroxyethyl Formate

Chromatographic techniques are essential for the separation and quantification of 2-Hydroxyethyl Formate from reaction mixtures, commercial products, and environmental samples.

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like 2-Hydroxyethyl Formate. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can provide both quantitative and qualitative information. The choice of the stationary phase is crucial for achieving good separation. A 5% phenyl methyl siloxane column is a versatile option for analyzing a wide range of organic compounds, including those with ester and alcohol functionalities. nih.gov The retention time of 2-Hydroxyethyl Formate will depend on the specific column and temperature program used. For example, on a DB-624 column, the retention time can be compared with other solvents to estimate its elution order. nih.gov

High-Performance Liquid Chromatography (HPLC) is another powerful technique for the analysis of 2-Hydroxyethyl Formate, particularly for less volatile samples or when derivatization is not desirable. A common approach involves reversed-phase chromatography using a C18 column. A mobile phase consisting of a mixture of methanol (B129727) and water is often effective. rsc.org For enhanced separation and peak shape, a small amount of acid, such as formic acid, may be added to the mobile phase. acdlabs.com Detection is typically achieved using a UV detector, especially at lower wavelengths around 210 nm where the ester group exhibits some absorbance. rsc.org

| Chromatographic Method | Column Type | Mobile Phase/Carrier Gas | Detection | Reference |

| Gas Chromatography (GC) | 5% Phenyl Methyl Siloxane | Helium | FID, MS | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Methanol/Water | UV (210 nm) | rsc.org |

| High-Performance Liquid Chromatography (HPLC) | C18 Reversed-Phase | Acetonitrile/Water with Formic Acid | MS | acdlabs.com |

Mass Spectrometric Approaches for 2-Hydroxyethyl Formate Identification and Trace Detection

Mass Spectrometry (MS) is a highly sensitive technique used for the identification and quantification of 2-Hydroxyethyl Formate, even at trace levels.

When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), 2-Hydroxyethyl Formate undergoes fragmentation, producing a characteristic mass spectrum. The molecular ion peak (M⁺) may be observed, but it is often weak due to the instability of the molecule under EI conditions. The fragmentation pattern is key to its identification. Common fragments for esters and alcohols include the loss of small neutral molecules or radicals. For 2-Hydroxyethyl Formate, the most prominent peaks in the mass spectrum are typically observed at a mass-to-charge ratio (m/z) of 31, corresponding to the [CH₂OH]⁺ fragment, and m/z 60. mdpi.com The fragmentation of alcohols often involves the cleavage of the C-C bond adjacent to the oxygen atom. usgs.gov

| Ionization Technique | m/z of Major Fragments | Interpretation | Reference |

| Electron Ionization (EI) | 31 | [CH₂OH]⁺ | mdpi.com |

| Electron Ionization (EI) | 60 | [C₂H₄O₂]⁺ | mdpi.com |

Hyphenated Techniques for Comprehensive Analysis of 2-Hydroxyethyl Formate in Complex Mixtures

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for analyzing 2-Hydroxyethyl Formate in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used hyphenated technique. It combines the excellent separation capabilities of GC with the powerful identification ability of MS. This technique is particularly useful for identifying and quantifying 2-Hydroxyethyl Formate in complex organic mixtures, such as reaction products or environmental samples. nih.govdtu.dk

Liquid Chromatography-Mass Spectrometry (LC-MS) , and its more sensitive and specific variant, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , are powerful tools for the analysis of 2-Hydroxyethyl Formate in aqueous samples or in matrices where other components might interfere with GC analysis. openstax.orgresearchgate.net In LC-MS/MS, a specific parent ion of 2-Hydroxyethyl Formate is selected and fragmented to produce characteristic daughter ions, which are then detected. This multiple reaction monitoring (MRM) approach provides very high selectivity and sensitivity, allowing for the detection of trace amounts of the compound in complex biological or environmental samples. acdlabs.comamericanpharmaceuticalreview.com The mobile phase often contains a volatile buffer like ammonium (B1175870) formate to ensure compatibility with the mass spectrometer.

| Hyphenated Technique | Separation Principle | Detection Principle | Application | Reference |

| GC-MS | Gas-liquid partitioning | Mass-to-charge ratio of fragments | Identification and quantification in volatile mixtures | nih.govdtu.dk |

| LC-MS/MS | Liquid-solid partitioning | Mass-to-charge ratio of parent and daughter ions | Trace analysis in complex and aqueous matrices | acdlabs.comamericanpharmaceuticalreview.com |

Emerging Analytical Technologies for Real-Time Monitoring of 2-Hydroxyethyl Formate

The development of emerging analytical technologies is enabling the real-time monitoring of chemical processes, including the synthesis of 2-Hydroxyethyl Formate. This approach, often referred to as Process Analytical Technology (PAT) , aims to improve process understanding, efficiency, and product quality.

In-situ Spectroscopic Methods , such as Fourier Transform Infrared (FTIR) and Raman spectroscopy , are at the forefront of real-time monitoring. By inserting a probe directly into the reaction vessel, it is possible to continuously monitor the concentration of reactants, intermediates, and products. For the synthesis of 2-Hydroxyethyl Formate from formic acid and ethylene glycol, in-situ FTIR could be used to track the decrease in the carboxylic acid O-H band and the increase in the ester C=O band, providing real-time kinetic data.

Online Mass Spectrometry is another powerful PAT tool that can be used for the real-time monitoring of reactions, particularly those involving volatile components. A small, continuous stream from the reactor can be introduced into the mass spectrometer to monitor the headspace or liquid phase composition, allowing for rapid detection of changes in the reaction profile.

These emerging technologies offer significant advantages over traditional offline analysis by providing immediate feedback, which allows for better process control and optimization. The integration of these tools is crucial for the development of more efficient and robust manufacturing processes for 2-Hydroxyethyl Formate.

| Technology | Principle | Application in 2-Hydroxyethyl Formate Research | Reference |

| In-situ FTIR/Raman Spectroscopy | Vibrational spectroscopy | Real-time monitoring of reactant consumption and product formation during synthesis | |

| Online Mass Spectrometry | Real-time analysis of molecular mass | Monitoring reaction progress and by-product formation |

Computational and Theoretical Chemistry Studies of 2 Hydroxyethyl Formate

Quantum Chemical Investigations of 2-Hydroxyethyl Formate (B1220265) Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 2-hydroxyethyl formate. These studies typically employ methods like Density Functional Theory (DFT) to model the molecule's electron distribution, which governs its reactivity and physical properties.

Theoretical calculations have been performed on isomers within the C3H6O3 family, including 2-hydroxyethyl formate. mit.edu Using the MP2/6-311++G(d,p) basis set, the binding energy and rotational constants have been predicted, providing foundational data for its spectroscopic identification and characterization. mit.edu DFT studies, specifically using the B3LYP/6-311+G(d,p) level of theory, have been used to analyze its reactivity, for instance, revealing that nucleophilic attack on the carbonyl carbon (with a calculated charge of +0.43 e) is a critical step in its hydrolysis. benchchem.com Such calculations can also model how different solvent environments may alter reaction transition states. benchchem.com

The electronic properties derived from these calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting how the molecule will interact with other chemical species.

Table 1: Calculated Electronic Properties of 2-Hydroxyethyl Formate

| Property | Calculated Value | Significance |

|---|---|---|

| Binding Energy | 342.814045 a.u. mit.edu | Indicates the energy released upon formation from constituent atoms, relating to thermodynamic stability. |

| Carbonyl Carbon Charge | +0.43 e benchchem.com | Highlights the electrophilic nature of the carbonyl carbon, a key site for nucleophilic attack. |

Molecular Dynamics Simulations and Conformation Analysis of 2-Hydroxyethyl Formate

Due to the presence of flexible single bonds, 2-hydroxyethyl formate can adopt various three-dimensional shapes, or conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore these different spatial arrangements and their relative energies.

The dual functionality of an ester and a hydroxyl group allows for the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the carbonyl oxygen. uclan.ac.uk This interaction can significantly influence the molecule's preferred conformation, stability, and reactivity. Mechanistic studies have shown that the syn-hydroxy group can act as a bridge in reactions, accepting a hydrogen bond from a reactant (like ammonia) and donating one to the carbonyl oxygen, which facilitates a linear proton transfer. uclan.ac.uk

While specific, extensive MD simulation studies focused solely on 2-hydroxyethyl formate are not widely published, the principles are well-established. Such simulations would model the atomic motions over time, providing a dynamic picture of its flexibility and intermolecular interactions in various solvents.

Development of Structure-Property Relationship Models for 2-Hydroxyethyl Formate Derivatives

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the structural or physicochemical features of a group of chemicals with their properties or reactivity. researchgate.net While specific QSPR models developed exclusively for 2-hydroxyethyl formate derivatives are not prominent in the literature, the methodology can be applied.

For a series of derivatives, one would first calculate a set of molecular descriptors (e.g., molecular weight, volume, surface area, electronic properties like dipole moment, and topological indices). These descriptors would then be statistically correlated with an experimentally measured property, such as boiling point, solubility, or a kinetic rate constant. researchgate.net Such models are valuable for predicting the properties of new, unsynthesized derivatives, saving time and resources. For example, multi-target QSPR models have been developed to simultaneously predict multiple kinetic rate constants (kO3, kOH, kNO3) for diverse organic compounds by using descriptors related to molecular size, saturation, and electron density. researchgate.net

Predictive Modeling of 2-Hydroxyethyl Formate Reactivity and Stability

Computational models are instrumental in predicting the reactivity and stability of 2-hydroxyethyl formate under various conditions. This includes its behavior in atmospheric chemistry and in industrial processes.

The molecule is a known product in the atmospheric oxidation of other compounds, such as 2-butoxyethanol, where its formation yield has been measured and used to develop atmospheric chemistry models. researchgate.netucr.educanada.ca Computational studies on related reactions, such as the photo-oxidation of glycol ethers, generate data on reaction pathways that can lead to the formation of 2-hydroxyethyl formate. ku.dk

Predictive modeling can also be applied to its decomposition and role in catalysis. For instance, in certain catalytic systems for converting CO2 to methanol (B129727), 2-hydroxyethyl formate is a key intermediate. acs.org The subsequent hydrogenation of this intermediate to regenerate ethylene (B1197577) glycol and produce methanol is a critical step. acs.org In other contexts, the decomposition of related esters can lead to the formation of 2-hydroxyethyl formate and carbon monoxide, which can inactivate catalysts. rivm.nl Computational modeling helps elucidate these reaction mechanisms, understand transition states, and predict the stability of intermediates and products. acs.org

In Silico Design of Novel 2-Hydroxyethyl Formate Analogues

In silico design involves using computational methods to conceptualize and evaluate new molecules with desired properties before attempting their synthesis. This approach is widely used in drug discovery and materials science and can be applied to design novel analogues of 2-hydroxyethyl formate for specific applications. rivm.nl

The process would begin by defining a target property to optimize. For example, if the goal is to create a more efficient solvent for a specific polymer, analogues could be designed by modifying the alkyl chain length or adding other functional groups. Quantum chemical calculations could then predict the solvency power (e.g., via interaction energies or solubility parameters) of these virtual compounds. If the goal is a more stable liquid hydrogen carrier, analogues could be designed and computationally screened for properties like dehydrogenation enthalpy and hydrogen capacity. rivm.nl Machine learning models, trained on data from existing chemicals, can further accelerate this screening process, predicting properties like glass transition temperatures for new polymer designs or identifying promising catalyst structures. researchgate.netresearchgate.net

This design-calculate-screen cycle allows for the rapid exploration of a vast chemical space, prioritizing the most promising candidates for synthesis and experimental testing.

Industrial and Niche Applications Research for 2 Hydroxyethyl Formate

Research on 2-Hydroxyethyl Formate (B1220265) as a Versatile Chemical Intermediate

2-Hydroxyethyl formate (C₃H₆O₃) is a bifunctional organic compound, containing both a hydroxyl (-OH) and a formate ester (-OCHO) group. siit.co This dual functionality makes it a highly versatile building block and intermediate in organic synthesis and polymer chemistry. siit.co Its structure allows it to participate in a wider range of chemical reactions compared to monofunctional compounds, enabling the synthesis of diverse and valuable chemicals. siit.co

The primary synthesis routes for 2-hydroxyethyl formate include the direct esterification of formic acid with ethylene (B1197577) glycol, often using an acid catalyst, and the transesterification of methyl formate with ethylene glycol. siit.co Its role as an intermediate is crucial in the production of other significant compounds. For instance, it can serve as a precursor for ethylene carbonate, a key component in lithium-ion batteries. Furthermore, the primary alcohol group in 2-hydroxyethyl formate can be oxidized to produce glycolic acid, an important intermediate in the cosmetics industry and a monomer for creating biodegradable polymers. Research also indicates its derivation from 1,3-Dioxolane, which is an intermediate in the synthesis of pharmaceuticals like Acyclovir. chemicalbook.comchemicalbook.com

Key Reactions and Products

| Reaction Type | Reactant(s) | Product(s) | Significance |

|---|---|---|---|

| Esterification | Formic Acid + Ethylene Glycol | 2-Hydroxyethyl Formate | Primary synthesis route. siit.co |

| Oxidation | 2-Hydroxyethyl Formate | Glycolic Acid | Intermediate for cosmetics and biodegradable polymers. |

| Hydrolysis | 2-Hydroxyethyl Formate | Formic Acid + Ethylene Glycol | Cleavage of the ester bond under acidic or basic conditions. siit.co |

Exploration of 2-Hydroxyethyl Formate in Sustainable Chemical Processes

The pursuit of green chemistry has intensified research into biodegradable and low-toxicity compounds, with bifunctional esters like 2-hydroxyethyl formate being of particular interest. siit.cohiyka.com Its potential for biodegradability makes it an environmentally friendlier option compared to many conventional chemicals. siit.co

A significant area of sustainable chemistry involves Carbon Capture and Utilization (CCU), where CO2 is converted into valuable chemicals. rsc.orgrsc.org Formate is a key intermediate in this process, as it can be produced through the electrochemical reduction of CO2. rsc.orgresearchgate.net The production of 2-hydroxyethyl formate from CO2-derived formate represents a promising pathway for creating value-added chemicals from a greenhouse gas, thereby contributing to a circular carbon economy. rsc.orgrsc.org This process turns a waste product into a feedstock, reducing reliance on fossil fuels for chemical production. rsc.org The use of 2-hydroxyethyl formate and its derivatives in applications such as biopolymer electrolytes further underscores its role in developing more sustainable technologies.

Advanced Material Science Applications of 2-Hydroxyethyl Formate Derived Polymers

In material science, the bifunctional nature of 2-hydroxyethyl formate is highly advantageous. The hydroxyl group can participate in polymerization reactions to form polyesters and other polymers, while the formate ester group can be tailored to influence the final properties of the material, such as adhesion and flexibility. siit.co

This compound serves as a crucial intermediate in the formulation of resins and polymers. siit.co Research has demonstrated its use in the preparation of biopolymer electrolytes, where it helps to enhance ionic conductivity. This is particularly relevant for the development of next-generation energy storage devices like batteries and supercapacitors. biofuranchem.com The ability to act as a monomer allows for its incorporation into a wide array of polymer chains, creating materials with specific, engineered properties for advanced applications.

Theoretical Contributions of 2-Hydroxyethyl Formate to Specialized Chemical Formulations

The unique chemical properties of 2-hydroxyethyl formate make it a valuable component in specialized chemical formulations. Its structure, featuring both a polar hydroxyl group and an ester group, imparts good solubility in water and other polar organic solvents. siit.co This characteristic is leveraged in its use as a specialty solvent and as a solubilizer to improve the stability and performance of paints and coatings.

Properties Relevant to Formulations

| Property | Value | Significance in Formulations |

|---|---|---|

| Molecular Formula | C₃H₆O₃ biosynth.com | Defines its basic composition and reactivity. |

| Molecular Weight | 90.08 g/mol biosynth.com | Influences viscosity and diffusion characteristics. |

| Boiling Point | ~180 °C chemicalbook.combiosynth.com | Indicates low volatility, which can be advantageous for safety and environmental reasons. |

| Density | ~1.184 g/cm³ chemicalbook.combiosynth.com | Important for mass-volume calculations in industrial processes. |

| Solubility | Soluble in water and polar organic solvents. siit.co | Allows its use as a versatile solvent and solubilizer. |

Innovation in Process Engineering for 2-Hydroxyethyl Formate Utilization

Innovation in process engineering for 2-hydroxyethyl formate focuses on improving synthesis efficiency and developing novel applications. The conventional synthesis via esterification is a reversible reaction, and process engineers work on optimizing catalysts and reaction conditions to maximize yield and purity. siit.co A key challenge that drives innovation is the selective reaction of one functional group while preserving the other. For example, the selective oxidation of the hydroxyl group to form glycolic acid without affecting the formate ester requires sophisticated catalytic systems and process control.

The integration of CO2 capture with chemical synthesis represents a major frontier in process engineering. rsc.org Developing efficient, scalable electrochemical reactors to convert CO2 to formate at high rates is a primary goal. researchgate.net Subsequently, engineering the process to convert this formate into 2-hydroxyethyl formate in an integrated and cost-effective manner is a critical step toward its widespread sustainable production. This involves optimizing separation and purification steps to handle the specific feedstocks and byproducts from the CO2 conversion process.

Conclusion and Future Research Perspectives on 2 Hydroxyethyl Formate

Synthesis of Key Academic Discoveries Regarding 2-Hydroxyethyl Formate (B1220265)

Academic research has established the fundamental chemical identity of 2-Hydroxyethyl Formate, known systematically as ethylene (B1197577) glycol monoformate. Its synthesis is most commonly achieved through the direct esterification of ethylene glycol with formic acid, a process that is well-understood and can be optimized for efficiency. alcimed.com Alternative methods, such as microwave-assisted synthesis, have been explored to enhance reaction rates and yields, aligning with the principles of green chemistry. alcimed.com

The dual functionality of 2-Hydroxyethyl Formate, possessing both a hydroxyl and a formate ester group, is the cornerstone of its chemical reactivity. Studies have highlighted its role as a versatile intermediate in organic synthesis. For instance, it can undergo hydrolysis to yield ethylene glycol and formic acid, a reaction of significance in understanding its metabolic and environmental degradation pathways. alcimed.com Its ability to react with both electrophiles and nucleophiles makes it a valuable precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. alcimed.com

Identification of Critical Knowledge Gaps in 2-Hydroxyethyl Formate Research

Despite the foundational knowledge, several critical gaps exist in the comprehensive understanding of 2-Hydroxyethyl Formate. A significant deficiency is the lack of detailed, publicly available experimental spectroscopic data. While predicted NMR and mass spectra are available, a comprehensive database of experimental ¹H NMR, ¹³C NMR, IR, and mass spectrometry data is crucial for unambiguous identification and for facilitating further research. nih.govguidechem.com

Quantitative data on its thermal stability, such as decomposition temperature and degradation kinetics, are not extensively documented. A thorough understanding of its thermal behavior is essential for safe handling, storage, and application in various industrial processes.

Furthermore, a comprehensive solubility profile across a wide range of polar and non-polar solvents is needed. While its solubility in acetone and methanol (B129727) is noted, detailed quantitative data, including its miscibility with water, would greatly aid in its application as a solvent and in designing reaction and separation processes. rcilabscan.com

The environmental fate and ecotoxicity of 2-Hydroxyethyl Formate also require more in-depth investigation. While it is reported to be biodegradable and of low toxicity, detailed studies on its biodegradation pathways, the persistence of its degradation products, and its acute and chronic toxicity to a broader range of aquatic organisms are necessary for a complete environmental risk assessment. alcimed.com

Finally, there is a scarcity of dedicated review articles that consolidate the existing knowledge, critically evaluate the state of the art, and provide a clear roadmap for future research on this specific compound.

Proposed Directions for Future Fundamental and Applied Research on 2-Hydroxyethyl Formate

To address the identified knowledge gaps and to fully harness the potential of 2-Hydroxyethyl Formate, future research should be directed towards several key areas:

Comprehensive Physicochemical Characterization: A systematic study to generate and disseminate high-quality experimental data for its spectroscopic properties (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry), thermal stability (TGA/DSC analysis), and solubility in a wide array of solvents is paramount.

Exploration of Synthetic Utility: Research should focus on expanding its application as a chemical intermediate. This includes its use as a precursor for the synthesis of novel heterocyclic compounds, polymers, and other functional materials. google.com Its bifunctional nature could be exploited in the design of novel monomers for specialty polymers or as a building block in the synthesis of complex organic molecules.

Green Chemistry and Catalysis: Investigating its role as a green solvent and developing catalytic systems for its synthesis and conversion are promising avenues. This includes exploring enzymatic synthesis and degradation pathways, which could offer more sustainable and environmentally benign processes. researchgate.netnih.gov

Environmental and Toxicological Studies: Detailed studies on its biodegradation pathway, including the identification of microbial strains capable of its degradation, are needed. nih.govfrontiersin.org Furthermore, comprehensive ecotoxicological assessments, including acute and chronic toxicity tests on representative aquatic organisms like Daphnia magna, are required to establish a robust environmental safety profile. uc.ptcdhfinechemical.com

Broader Implications of 2-Hydroxyethyl Formate Research for Chemical Science and Engineering

Research into 2-Hydroxyethyl Formate has implications that extend beyond the compound itself, contributing to broader advancements in chemical science and engineering.

The study of such bifunctional molecules is fundamental to understanding structure-reactivity relationships and designing molecules with tailored properties. nih.govnih.govwuxibiology.com Its role as a potential green solvent contributes to the larger goal of developing sustainable chemical processes and reducing the environmental footprint of the chemical industry. talentedladiesclub.comgep.comastrobiosolvent.comsupplychaingamechanger.com The push for bio-based solvents and the application of green chemistry principles are critical trends shaping the future of industrial chemistry. talentedladiesclub.comgep.comsupplychaingamechanger.com

Furthermore, the development of efficient and sustainable synthetic routes to and from 2-Hydroxyethyl Formate can serve as a model for the production of other valuable bio-based chemicals. As the chemical industry continues to shift towards a circular economy, the utilization of simple, versatile, and biodegradable platform molecules like 2-Hydroxyethyl Formate will become increasingly important.

Data Tables

Table 1: Physicochemical Properties of 2-Hydroxyethyl Formate

| Property | Value |

| Molecular Formula | C₃H₆O₃ nih.gov |

| Molecular Weight | 90.08 g/mol nih.gov |

| Appearance | Colorless liquid nih.gov |

| Boiling Point | 175.1 °C at 760 mmHg nih.gov |

| Density | 1.136 g/cm³ nih.gov |

| Refractive Index | 1.404 nih.gov |

| Flash Point | 77.8 °C nih.gov |

Interactive Data Table: Solubility of 2-Hydroxyethyl Formate

| Solvent | Solubility |

| Acetone | Slightly Soluble rcilabscan.com |

| Methanol | Slightly Soluble rcilabscan.com |

Q & A

Q. What are the standard analytical techniques for characterizing Einecs 305-145-6, and how should they be applied?

- Methodological Answer: Characterization of this compound requires a combination of spectroscopic and chromatographic techniques. For structural elucidation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential. Purity assessment can be achieved via high-performance liquid chromatography (HPLC) or gas chromatography (GC). Ensure experimental protocols include calibration standards, solvent controls, and replicate measurements to validate accuracy. Detailed procedures must be documented to enable reproducibility, including instrument settings and sample preparation steps .

| Technique | Purpose | Key Parameters |

|---|---|---|

| NMR | Structural analysis | Solvent, resonance frequency, reference standards |

| MS | Molecular weight confirmation | Ionization method, resolution |

| HPLC | Purity assessment | Column type, mobile phase, flow rate |

Q. How should researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer: A reproducible protocol must specify reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification methods. Use controlled experiments to isolate variables (e.g., temperature gradients, agitation rates). Document all steps in the "Materials and Methods" section, including equipment models, reagent sources, and failure cases. Include supplementary data (e.g., raw spectral files) to support reproducibility claims .

Q. What literature review strategies ensure comprehensive coverage of existing studies on this compound?

- Methodological Answer: Conduct systematic searches using databases like SciFinder and PubMed with keywords such as "this compound," "synthesis," and "applications." Apply Boolean operators (AND/OR) to refine results. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed journals. Cross-reference citations in seminal papers to identify foundational studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?

- Methodological Answer: Discrepancies may arise from variations in sample preparation, instrumentation, or environmental conditions. Replicate disputed experiments using the original protocols. Perform comparative analyses of raw data (e.g., overlaying NMR spectra) to identify anomalies. Use statistical tools (e.g., Principal Component Analysis) to isolate confounding variables. Publish negative results and methodological critiques to clarify inconsistencies .

Q. What methodologies optimize experimental conditions for synthesizing this compound under varying parameters?

- Methodological Answer: Employ design-of-experiments (DoE) frameworks to test factors like temperature, pH, and catalyst loading. Use response surface methodology (RSM) to model interactions between variables. Validate optimized conditions with triplicate runs and characterize products at each stage. Document deviations and their impacts on yield/purity in supplementary materials .

Q. How should researchers formulate hypotheses about the biological activity of this compound?

- Methodological Answer: Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does this compound (Intervention) inhibit enzyme X (Outcome) in vitro (Population) compared to a known inhibitor (Comparison)?" Validate feasibility through pilot assays and literature-based molecular docking simulations. Ensure hypotheses align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. What strategies ensure data integrity in large-scale studies involving this compound?

- Methodological Answer: Implement blinded data collection and automated recording systems to minimize human error. Use attention-check questions in surveys to detect fraudulent responses. Store raw data in tamper-proof repositories (e.g., Figshare) and provide access links in publications. Conduct periodic audits and document all revisions transparently .

Methodological Guidelines

-

Data Presentation:

-

Ethical Compliance:

- Disclose funding sources and potential conflicts of interest.

- Adhere to journal-specific guidelines for reproducible research (e.g., detailed experimental sections, reagent sourcing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.